REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:13]1)[O:7][CH:8]([CH2:11][OH:12])[CH2:9][O:10]2.[CH3:14][S:15](=[O:16])[O-:17].[CH3:29][S:30]([CH3:31])=[O:32].[CH3:35][CH2:36][O:37][C:38]([CH3:39])=[O:40].[Cu:33][I:34].[Na+:18].[Na+:28].[OH-:27].[OH2:41].[OH:19][C:20]([CH:21]1[NH:22][CH2:23][CH2:24][CH2:25]1)=[O:26]>>[c:2]1([S:15]([CH3:14])(=[O:16])=[O:17])[cH:3][cH:4][c:5]2[c:6]([cH:13]1)[O:7][CH:8]([CH2:11][OH:12])[CH2:9][O:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1COc2ccc(Br)cc2O1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCOC(C)=O
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Name
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[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
O=C(O)C1CCCN1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CCCN1
|
Name
|
|
Type
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product
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Smiles
|
CS(=O)(=O)c1ccc2c(c1)OC(CO)CO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |